2-Chloro-1-[(4-methoxyphenyl)sulfanyl]-4-(trifluoromethyl)benzene
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Overview
Description
2-Chloro-1-[(4-methoxyphenyl)sulfanyl]-4-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with chlorine, methoxyphenylsulfanyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[(4-methoxyphenyl)sulfanyl]-4-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[(4-methoxyphenyl)sulfanyl]-4-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
2-Chloro-1-[(4-methoxyphenyl)sulfanyl]-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Chloro-1-[(4-methoxyphenyl)sulfanyl]-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The specific mechanism can vary depending on the application and the biological or chemical system in which it is used. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-[(4-methoxyphenyl)sulfanyl]-4-methylbenzene
- 2-Chloro-1-[(4-methoxyphenyl)sulfanyl]-4-fluorobenzene
- 2-Chloro-1-[(4-methoxyphenyl)sulfanyl]-4-bromobenzene
Uniqueness
2-Chloro-1-[(4-methoxyphenyl)sulfanyl]-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in applications where these properties are advantageous, such as in the design of pharmaceuticals with improved efficacy and selectivity.
Properties
CAS No. |
61405-45-6 |
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Molecular Formula |
C14H10ClF3OS |
Molecular Weight |
318.7 g/mol |
IUPAC Name |
2-chloro-1-(4-methoxyphenyl)sulfanyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10ClF3OS/c1-19-10-3-5-11(6-4-10)20-13-7-2-9(8-12(13)15)14(16,17)18/h2-8H,1H3 |
InChI Key |
ABENHNKOERRRBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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